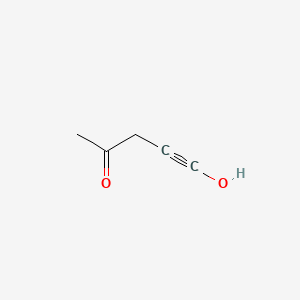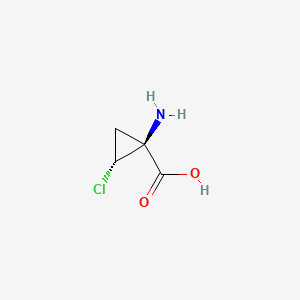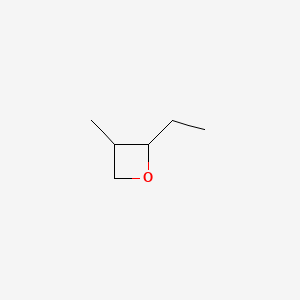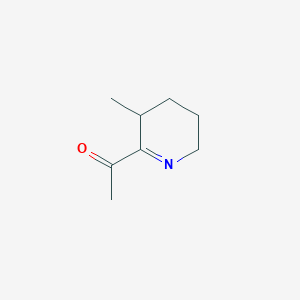
2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C8H13NO. It is known for its distinctive aroma, often described as resembling baked goods or popcorn. This compound is part of the tetrahydropyridine family, which includes various isomers and derivatives with significant biological and industrial relevance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-pyridone with acetyl chloride in the presence of a base, such as pyridine, to form the desired tetrahydropyridine derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction produces saturated tetrahydropyridine compounds .
Applications De Recherche Scientifique
2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some tetrahydropyridine derivatives are explored for their pharmacological effects, such as dopamine receptor agonists.
Industry: This compound is used as a flavoring agent in the food industry due to its characteristic aroma
Mécanisme D'action
The mechanism of action of 2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dopamine receptor agonists bind to dopamine receptors in the brain, modulating neurotransmitter activity and exerting effects on mood and behavior . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Acetyl-2,3,4,5-tetrahydropyridine: Known for its aroma similar to baked goods.
2-Acetyl-1-pyrroline: Another compound with a similar aroma profile.
1,2,3,4-Tetrahydropyridine: A structural isomer with different chemical properties
Uniqueness
2-Acetyl-3-methyl-3,4,5,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and acetyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(5-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-6-4-3-5-9-8(6)7(2)10/h6H,3-5H2,1-2H3 |
Clé InChI |
JVZLPEDBXLQRIU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN=C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
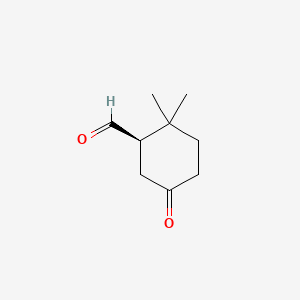

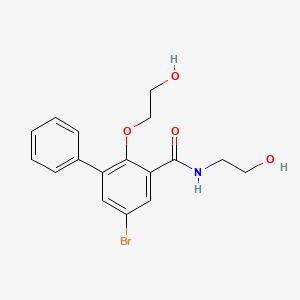
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)
![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
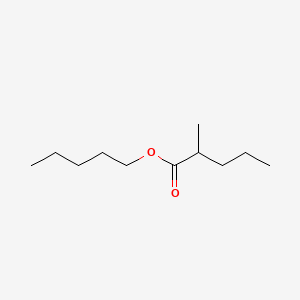
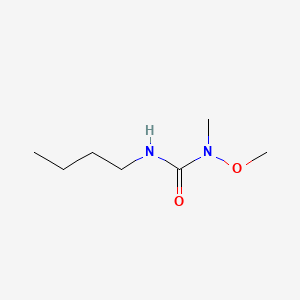
![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
